

2-Iodo-N-phenylacetamide synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-N-phenylacetamide**

Cat. No.: **B3151720**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **2-Iodo-N-phenylacetamide**

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and application of **2-Iodo-N-phenylacetamide** (CAS 7212-28-4), a crucial reagent in biochemical research and a versatile building block in drug development.^[1] As an α -haloacetamide, its utility stems from its reactivity as an alkylating agent, particularly towards nucleophilic residues like cysteine in proteins. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical biology, offering both theoretical grounding and practical, field-proven protocols.

Strategic Importance in Research and Development

2-Iodo-N-phenylacetamide is more than a simple organic molecule; it is a precision tool for chemical biology. Its primary role is as a covalent modifier of proteins, specifically targeting the thiol group of cysteine residues. This reactivity makes it invaluable for:

- Enzyme Inhibition: By covalently binding to active site cysteines, it can irreversibly inhibit enzyme function, a key strategy in drug design.
- Proteomics and Chemical Biology: It is used to identify and map reactive cysteine residues within the proteome, providing insights into protein function, structure, and regulation.^[2]

Isotope-coded versions of the molecule, for instance, allow for quantitative mass spectrometry to determine the pKa values of specific cysteine residues.[2]

- **Synthesis of Complex Molecules:** The iodoacetyl group serves as a reactive handle for conjugating the phenylacetamide moiety to other molecules, forming the basis for more complex pharmaceutical agents.[3][4]

The N-phenylacetamide scaffold itself is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a range of activities from antimicrobial to anticonvulsant.[3] The strategic placement of the iodine atom enhances its utility as a reactive probe and a precursor for further chemical elaboration.

Synthesis Pathway: A Two-Step Approach

The most reliable and common synthesis of **2-Iodo-N-phenylacetamide** is achieved through a two-step process. This pathway begins with the formation of the more stable precursor, 2-Chloro-N-phenylacetamide, followed by a halogen exchange reaction. This approach is favored due to the high cost and reactivity of iodoacetyl chloride, making the chloro-analogue a more practical starting point.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

The initial step involves the acylation of aniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices:

- **Base:** A base, such as triethylamine or an aqueous solution of sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6] Failure to do so would protonate the aniline starting material, rendering it non-nucleophilic and halting the reaction.
- **Solvent:** A relatively non-polar organic solvent like chloroform or dichloromethane is used to dissolve the reactants.[5]
- **Temperature Control:** The reaction is typically cooled initially (e.g., to 0°C) to manage the exothermic nature of the acylation, preventing side reactions and ensuring controlled

addition of the highly reactive chloroacetyl chloride.[\[5\]](#)

Step 2: Halogen Exchange via the Finkelstein Reaction

The chloro-group of 2-Chloro-N-phenylacetamide is subsequently replaced with iodine using the Finkelstein reaction.[\[7\]](#)[\[8\]](#) This is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Causality Behind Experimental Choices:

- Reagent and Solvent: The reaction employs sodium iodide (NaI) in an acetone solvent. The success of this transformation hinges on Le Chatelier's principle. NaI is soluble in acetone, whereas the resulting sodium chloride (NaCl) byproduct is not.[\[7\]](#)[\[8\]](#)[\[10\]](#) The precipitation of NaCl from the reaction mixture drives the equilibrium towards the formation of the desired iodo-product.[\[8\]](#)[\[10\]](#)
- Substrate Reactivity: The Finkelstein reaction is exceptionally effective for α -carbonyl halides like 2-Chloro-N-phenylacetamide.[\[8\]](#)[\[10\]](#) The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond and stabilizes the transition state of the SN2 reaction, accelerating the rate of substitution.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq.) and triethylamine (1.1 eq.) in chloroform.
- Cool the mixture to 0°C in an ice bath.
- Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 20°C.[\[5\]](#)
- After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.
- Quench the reaction by adding water. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

- Evaporate the solvent under reduced pressure to yield the crude 2-Chloro-N-phenylacetamide, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of **2-Iodo-N-phenylacetamide** (Finkelstein Reaction)

- Dissolve the purified 2-Chloro-N-phenylacetamide (1.0 eq.) in acetone in a round-bottom flask.
- Add sodium iodide (1.5 eq.) to the solution.
- Heat the mixture to reflux and maintain for 2-3 hours. The formation of a white precipitate (NaCl) will be observed.
- After cooling to room temperature, filter the mixture to remove the precipitated NaCl.
- Evaporate the acetone from the filtrate under reduced pressure.
- The resulting crude solid is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to afford pure **2-Iodo-N-phenylacetamide** as a crystalline solid.

Comprehensive Characterization

Unambiguous confirmation of the synthesized product's identity and purity is paramount. A combination of physical and spectroscopic methods provides a self-validating system of characterization.

Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₈ INO	[1] [11]
Molecular Weight	261.06 g/mol	[1] [11]
Appearance	Crystalline solid	
Melting Point	~143 °C	[11]
CAS Number	7212-28-4	[1]

Spectroscopic Data

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group	Characteristic Wavenumber (cm ⁻¹)
N-H Stretch (Amide)	3250 - 3350
Aromatic C-H Stretch	3000 - 3100
C=O Stretch (Amide I)	1660 - 1680
N-H Bend (Amide II)	1530 - 1550
C-N Stretch	1400 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

- ¹H NMR (Proton NMR):

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₅)	7.1 - 7.6	Multiplet	5H
Amide (N-H)	~8.0 - 9.0	Broad Singlet	1H

| Methylene (CH₂-I) | ~3.8 - 4.0 | Singlet | 2H |

- ¹³C NMR (Carbon NMR):

Carbon	Chemical Shift (δ , ppm)
Carbonyl (C=O)	-165
Aromatic (C ₆ H ₅)	120 - 140

| Methylene ($\text{CH}_2\text{-I}$) | ~5 - 10 |

Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

Ion / Adduct	Expected m/z
[M] ⁺	~261.0
[M+H] ⁺	~262.0
[M+Na] ⁺	~284.0

Reactivity and Application as a Cysteine Alkylating Agent

The primary application of **2-Iodo-N-phenylacetamide** in drug development and chemical biology is its function as an alkylating agent. It selectively reacts with soft nucleophiles, most notably the deprotonated thiol group (thiolate) of cysteine residues in proteins.

The reaction proceeds via a classic $\text{S}_{\text{N}}2$ mechanism. The nucleophilic thiolate anion attacks the electrophilic methylene carbon, displacing the iodide ion, which is an excellent leaving group. This results in the formation of a stable thioether bond, covalently linking the N-phenylacetamide moiety to the protein.

// Reactants Thiolate [label=<

Protein- $\text{CH}_2\text{-S-}$ Cysteine Thiolate (Nucleophile)

“

];

Iodoacetamide [label=<

I-CH₂-C(=O)NH-Ph **2-Iodo-N-phenylacetamide** (Electrophile)

“

];

// Transition State TS [label=<

[Protein-CH₂---S---CH₂---I]- SN2 Transition State

“

, shape=plaintext];

// Products Product [label=<

Protein-CH₂-S-CH₂-C(=O)NH-Ph Covalent Adduct (Thioether)

“

];

Iodide [label="I⁻\n(Leaving Group)"];

// Arrows {rank=same; Thiolate; Iodoacetamide;} {rank=same; Product; Iodide;}

Thiolate -> TS [label="Nucleophilic\nAttack"]; Iodoacetamide -> TS; TS -> Product [label="Bond Formation"]; TS -> Iodide [label="Leaving Group\nDeparture"]; } caption { label="Alkylation of a

cysteine residue by **2-Iodo-N-phenylacetamide** via an SN2 mechanism."; fontname="Arial"; fontsize=10; }

This targeted covalent modification is a powerful technique. It has been used to develop specific inhibitors for enzymes where a cysteine residue is critical for catalytic activity. Furthermore, its application in proteomics, often in combination with mass spectrometry, has been instrumental in identifying functionally important cysteines that are susceptible to modification, providing a roadmap for targeted drug design.[\[2\]](#)

Conclusion

2-Iodo-N-phenylacetamide is a fundamentally important reagent whose synthesis is straightforward and reliable via the acylation of aniline followed by a Finkelstein reaction. Its characterization is unambiguously achieved through a combination of standard spectroscopic techniques. The true value of this compound lies in its precisely controlled reactivity, enabling its use as a powerful tool for the covalent modification of proteins. For researchers in drug development and chemical biology, a thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the exploration of biological systems and the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irejournals.com [irejournals.com]
- 4. 2-Iodo-N-phenylacetamide | 7212-28-4 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]

- 6. ijper.org [ijper.org]
- 7. byjus.com [byjus.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. 2-Iodo-N-phenylacetamide | 7212-28-4 | HAA21228 [biosynth.com]
- To cite this document: BenchChem. [2-Iodo-N-phenylacetamide synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3151720#2-iodo-n-phenylacetamide-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com